molecular formula C7H10N2O2S B1275683 Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate CAS No. 57332-78-2

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate

Cat. No.: B1275683
CAS No.: 57332-78-2
M. Wt: 186.23 g/mol
InChI Key: XOBQIIBCIWMREU-UHFFFAOYSA-N
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Description

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound with the molecular formula C6H8N2O2S It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Scientific Research Applications

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:

Safety and Hazards

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it forms coordination compounds with cobalt ions, which can inhibit photosynthetic electron flow and ATP synthesis . This interaction suggests that this compound can act as a Hill reaction inhibitor, affecting the biochemical pathways involved in energy production.

Cellular Effects

This compound influences various cellular processes. It has been observed to cause serious eye irritation and respiratory irritation, indicating its potential impact on cellular membranes and respiratory pathways . Additionally, its interaction with cobalt ions and inhibition of ATP synthesis can lead to significant changes in cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It forms coordination compounds with metal ions, such as cobalt, which can inhibit key biochemical processes like photosynthetic electron flow and ATP synthesis . This inhibition is likely due to the compound’s ability to interfere with the normal function of enzymes and proteins involved in these pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can cause serious eye and respiratory irritation, which may persist or worsen over time . Additionally, its inhibitory effects on ATP synthesis can lead to prolonged disruptions in cellular energy production.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may cause mild irritation, while higher doses can lead to severe toxic effects, including significant disruptions in cellular metabolism and energy production . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with metal ions and inhibition of ATP synthesis . Its ability to form coordination compounds with cobalt ions suggests that it can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its ability to form coordination compounds with metal ions may influence its localization and accumulation in specific cellular compartments . This distribution pattern can affect its overall activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with metal ions and binding proteins. These interactions can direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes . The presence of targeting signals or post-translational modifications may further influence its localization and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-mercaptoacetate with 4-methylimidazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The product is then purified by recrystallization or chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-mercapto-1H-imidazole-4-carboxylate
  • 2-Mercapto-4-methylimidazole
  • 2-Mercapto-1H-imidazole-4-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 5-methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)8-7(12)9-5/h3H2,1-2H3,(H2,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBQIIBCIWMREU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396921
Record name MLS002639316
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57332-78-2
Record name MLS002639316
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002639316
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Pd/C (10%, 1.00 g) is added to a solution of 2-hydroxyimino-3-oxo-butyric acid ethyl ester (62.8 mmol) in HCl (1.25 M in EtOH, 75 mL) and the mixture is stirred at RT under a hydrogen atmosphere (4 bar) for 48 h. After filtration through celite and removal of the solvents crude 2-amino-3-oxo-butyric acid ethyl ester hydrochloride is obtained which is dissolved in a mixture of water (220 mL), EtOH (30 mL) and conc HCl (37%, 2.5 mL). A solution of KSCN (49.9 mmol) in water (25 mL) is added and the mixture is stirred for 2 h at reflux. By cooling in an ice bath the desired product precipitates and is collected by filtration.
Name
KSCN
Quantity
49.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
62.8 mmol
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Pd/C (10%, 1.00 g) is added to a solution of 2-hydroxyimino-3-oxo-butyric acid ethyl ester (62.8 mmol) in hydrochloric acid (1.25 M in EtOH, 75 mL) and the mixture is stirred at RT under a hydrogen atmosphere (4 bar) for 48 h. After filtration through celite and removal of the solvents crude 2-amino-3-oxo-butyric acid ethyl ester hydrochloride is obtained which is dissolved in a mixture of water (220 mL), EtOH (30 mL) and conc hydrochloric acid (37%, 2.5 mL). A solution of potassium thiocyanate (49.9 mmol) in water (25 mL) is added and the mixture is stirred for 2 h at reflux. By cooling in an ice bath the desired product precipitates and is collected by filtration. LC-MS: tR=0.59 min; [M+H]+=187.2.
Name
potassium thiocyanate
Quantity
49.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
62.8 mmol
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 g
Type
catalyst
Reaction Step Three

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